![molecular formula C17H11N B3065279 6-Phenylnaphthalene-2-carbonitrile CAS No. 358367-83-6](/img/structure/B3065279.png)
6-Phenylnaphthalene-2-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of 2-phenylnaphthalene derivatives, closely related to 6-Phenylnaphthalene-2-carbonitrile, can be achieved through methods such as gold-catalyzed dimerization, leveraging a highly selective carbon nucleophile pathway (Wang et al., 2011). Another approach involves the irradiation of specific benzophenones with unsymmetrical dienophiles, leading to the formation of hydroxylic compounds and naphthalenes through regiospecific dienols additions (Pfau et al., 1978).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Compounds structurally similar to 6-Phenylnaphthalene-2-carbonitrile have been used in the development of host materials for blue phosphorescent OLEDs. Materials like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile demonstrate high triplet energy and are instrumental in achieving high device efficiencies and slow efficiency roll-off in OLEDs (Deng et al., 2013).
Chemical Transformations and Derivatives
- Derivative Synthesis : Synthesis of derivatives like 1-Aminonaphthalene-2-carbonitrile is achievable via reactions with 2-lithioacetonitrile, leading to various aminonaphthalene carbonitriles in good yields (Kobayashi et al., 2008). Such derivatives have potential applications in various chemical processes and synthesis.
Potential in Biological Activities
- Biological Activity Study : Certain carbonitrile derivatives exhibit biological activities, such as cytotoxicity and matrix metalloproteinase inhibition, which are of interest in medical research. Studies on compounds like 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles highlight these properties (Ignatovich et al., 2015).
Nanomaterials and Advanced Materials Research
- Graphdiyne Nanowires : Functionalized graphdiyne nanowires, incorporating carbonitrile groups, have been synthesized for their remarkable mechanical and electronic properties. These nanowires, combining sp2 and sp bonding, show potential for future technologies in areas like information storage and flexible electronic devices (Klappenberger et al., 2018).
properties
IUPAC Name |
6-phenylnaphthalene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c18-12-13-6-7-17-11-16(9-8-15(17)10-13)14-4-2-1-3-5-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSPPSMASZEZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617180 | |
Record name | 6-Phenylnaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylnaphthalene-2-carbonitrile | |
CAS RN |
358367-83-6 | |
Record name | 6-Phenylnaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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